molecular formula C13H21ClN2O3S B2481102 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856072-51-9

3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2481102
CAS RN: 1856072-51-9
M. Wt: 320.83
InChI Key: HHSUDEPOCVPISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chloride, also known as Boc-protected CPZ sulfonyl chloride, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of cyclopentyl pyrazole (CPZ), which is known for its ability to inhibit the activity of various enzymes and receptors in the body. Boc-protected CPZ sulfonyl chloride is a modified version of CPZ that has a butoxymethyl (Boc) group attached to it, which makes it more stable and easier to handle in laboratory experiments.

Scientific Research Applications

3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has several potential applications in scientific research. One of the main applications is in the development of new drugs that target specific enzymes and receptors in the body. CPZ derivatives have been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2), prostaglandin E2 receptor subtype 4 (EP4), and 5-lipoxygenase (5-LOX). These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, pain, and cancer. By targeting these enzymes and receptors with 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride, researchers can develop new drugs that are more effective and have fewer side effects than current treatments.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is similar to that of CPZ. It works by inhibiting the activity of enzymes and receptors in the body. Specifically, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride inhibits the activity of COX-2, EP4, and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes and receptors, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells in vitro. Additionally, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is its stability and ease of handling in laboratory experiments. The Boc group attached to the CPZ molecule makes it more stable and less reactive than CPZ itself. Additionally, 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is soluble in organic solvents, which makes it easier to work with in laboratory experiments. However, one limitation of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride is its low yield in the synthesis process, which can make it expensive to produce.

Future Directions

There are several future directions for research on 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride. One direction is the development of new drugs that target specific enzymes and receptors in the body using 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride as a starting point. Another direction is the study of the antioxidant properties of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride and its potential applications in preventing oxidative stress and damage. Additionally, researchers could investigate the potential of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with oxidative stress and inflammation.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride involves several steps. The first step is the synthesis of CPZ, which can be achieved through a reaction between cyclopentanone and hydrazine. The resulting CPZ is then reacted with butoxymethyl chloride to form 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ. Finally, the 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ is reacted with sulfonyl chloride to form 3-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole-4-sulfonyl chlorided CPZ sulfonyl chloride. The overall yield of this synthesis method is around 50%.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-cyclopentylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN2O3S/c1-3-10(2)19-9-12-13(20(14,17)18)8-16(15-12)11-6-4-5-7-11/h8,10-11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSUDEPOCVPISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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